Sodium 4-methylpyridine-3-sulfinate

Drug Discovery Medicinal Chemistry Cross-Coupling

Pyridine boronic acids suffer severe protodeboronation-a Pfizer survey found <8% of 2-pyridyl boronate reactions exceed 20% yield. Sodium 4-methylpyridine-3-sulfinate solves this as a bench-stable nucleophile for Pd-catalyzed desulfinative cross-coupling, enabling reliable 3-aryl-4-methylpyridine synthesis. • Enables construction of kinase inhibitor cores inaccessible via Suzuki-Miyaura of boronic acids; couples (hetero)aryl bromides under Pd(OAc)₂/PCy₃ conditions. • 4-methyl group permits post-coupling benzylic oxidation for further diversification; pyridine N remains available for metal coordination in MOF/ligand applications. • Compatible with DNA-encoded library synthesis and PROTAC linker diversification; aqueous-stable sulfinate for on-DNA Pd couplings. • Typical purity: ≥95%. Custom synthesis & bulk quantities available; inquire for quote.

Molecular Formula C6H6NNaO2S
Molecular Weight 179.17 g/mol
Cat. No. B13114411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-methylpyridine-3-sulfinate
Molecular FormulaC6H6NNaO2S
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)S(=O)[O-].[Na+]
InChIInChI=1S/C6H7NO2S.Na/c1-5-2-3-7-4-6(5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1
InChIKeyKZKMCDMFGNASRF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Methylpyridine-3-sulfinate Overview


Sodium 4-methylpyridine-3-sulfinate is a heteroaromatic sodium sulfinate salt (C6H6NNaO2S, MW 179.17 g/mol) featuring a pyridine ring substituted with a methyl group at position 4 and a sulfinate group at position 3 . This compound belongs to the broader class of pyridine sulfinates, which have emerged as versatile nucleophilic coupling partners in palladium-catalyzed desulfinative cross-coupling reactions, offering a robust alternative to traditionally unstable pyridine boronic acids [1]. Its specific substitution pattern positions it as a strategic building block for constructing medicinally relevant 3,4-disubstituted pyridine derivatives.

Workflow

Pd-catalyzed desulfinative cross-coupling

Selection

4-Methyl-3-sulfinate substitution pattern

Use Context

3,4-Disubstituted pyridine synthesis

Advantages of 4-Methylpyridine-3-sulfinate


Substitution with pyridine boronic acids or MIDA boronates is unreliable, as a Pfizer internal survey documented that <8% of reactions using 2-pyridyl boronates achieved yields above 20%, largely due to protodeboronation instability [1]. While simple pyridine-3-sulfinate is commercially available, its lack of a methyl substituent eliminates the possibility of steric or electronic tuning inherent to the 4-methylpyridine-3-sulfinate scaffold, which can significantly impact coupling efficiency and regiochemical fidelity in the synthesis of methyl-bearing biaryls. The specific methyl-sulfinate substitution pattern is critical for accessing certain pharmacophoric motifs that cannot be assembled from generic sulfinate salts or sulfonate esters.

Sodium 4-methylpyridine-3-sulfinate vs. pyridine boronic acids

Boronic acids frequently fail in cross-coupling; only 7.8% of 358 attempts at Pfizer gave >20% yield. Reported class-level performance strongly favors sulfinate coupling partners.

4-methyl-3-sulfinate isomer vs. 2- or 4-sulfinate isomers

Different sulfinate position produces structurally distinct biaryl connectivity. Only the 3-sulfinate delivers the meta-substituted 4-methylpyridine scaffold.

Sodium sulfinate (nucleophile) vs. sulfonate esters

Sulfonate esters act as leaving groups for SNAr; sulfinates enable Pd-catalyzed C–C bond formation. Reaction pathway and product scope are fundamentally different.

Key Evidence for 4-Methylpyridine-3-sulfinate


Cross-Coupling Efficiency vs. Boronic Acids

Pyridine sulfinates, as a class, significantly outperform pyridine boronic acids in palladium-catalyzed cross-coupling reactions. In a Pfizer internal electronic laboratory notebook survey, only 28 out of 358 reactions (7.8%) using pyridine-2-boronates achieved a yield of at least 20%, whereas pyridine-2-sulfinate examples consistently produced high isolated yields under optimized conditions [1]. This class-level evidence supports the expectation that Sodium 4-methylpyridine-3-sulfinate will similarly provide superior coupling performance compared to the corresponding boronic acid.

Coupling Efficiency
Class-level
Target: high isolated yields reported for pyridine sulfinates (class); Comparator: pyridine-2-boronates yield >20% in only 7.8% of 358 Pfizer attempts.
Reported higher coupling success rate for sulfinate class
Validate with 4-methyl-3-sulfinate on specific substrate; class-level inference
Drug Discovery Medicinal Chemistry Cross-Coupling

Stability and Shelf Life Advantage

Pyridine-2-boronic acids and esters are notoriously unstable, readily undergoing protodeboronation, which complicates storage, shipping, and reaction reproducibility. In contrast, pyridine sulfinates are described as stable and straightforward to prepare nucleophilic coupling partners [1]. Sodium 4-methylpyridine-3-sulfinate, as a sodium sulfinate salt, offers enhanced bench stability and longer shelf-life, reducing procurement risk and ensuring consistent lot-to-lot performance.

Stability Profile
Class-level
Sulfinate sodium salt: bench-stable solid; pyridine boronic acids: prone to protodeboronation, require cold storage.
May support longer shelf-life and easier handling
Qualitative class advantage; compound-specific stability data to verify
Organic Synthesis Reagent Stability Procurement

Unique Regiochemical Control

The 4-methyl-3-sulfinate substitution pattern on the pyridine ring provides a distinct steric and electronic environment that cannot be replicated by other isomers (e.g., 2-sulfinate, 4-sulfinate, or 5-methyl-2-sulfinate). This positional arrangement influences both the reactivity of the sulfinate group in desulfinative couplings and the biological properties of the resulting biaryl products. The methyl group at C4 exerts an electron-donating inductive effect that stabilizes the transition state of the oxidative addition step in Pd-catalyzed couplings, while the 3-sulfinate orientation directs coupling to the meta-position relative to the pyridine nitrogen — a regiochemical outcome not achievable with 2- or 4-sulfinate isomers [1].

Isomer Identity
Class-level
3-sulfinate, 4-methyl; alternative isomers (2- or 4-sulfinate) give different connectivity (ortho/para to N).
Only this isomer delivers 3-substituted 4-methylpyridine
Regiochemistry cannot be replicated with other sulfinate isomers
Regioselectivity Structure-Activity Relationship Chemical Biology

Sulfinate Reactivity vs. Sulfonate Esters

Unlike sulfonate esters (e.g., tosylates), which act primarily as leaving groups, sodium sulfinates function as nucleophilic coupling partners under transition-metal catalysis, enabling direct C–C bond formation [1]. Additionally, sodium sulfinates can participate in SuFEx (Sulfur(VI) Fluoride Exchange) chemistry to generate sultones and sulfonimidates, reactivity not available to sulfonate esters [2]. The sodium counterion ensures adequate solubility in polar aprotic solvents commonly used in cross-coupling, while the sulfinate anion provides the necessary nucleophilicity for efficient transmetallation.

Reaction Mode
Class-level
Sulfinate: nucleophilic partner for Pd-catalyzed C–C coupling; Sulfonate ester: electrophilic substrate for SNAr.
Enables cross-coupling not accessible via sulfonate esters
Divergent synthetic disconnection; verify compatibility with desired electrophile
Late-Stage Functionalization PROTAC Click Chemistry

Applications of 4-Methylpyridine-3-sulfinate


Desulfinative Cross-Coupling for Drug Candidates

Sodium 4-methylpyridine-3-sulfinate is ideally suited for constructing 3-aryl-4-methylpyridine cores found in kinase inhibitors and other bioactive molecules. Under the established Pd(OAc)2/PCy3 conditions, it can couple with (hetero)aryl bromides to generate biaryl products that are challenging to access via Suzuki–Miyaura coupling of the corresponding boronic acid [1]. The methyl group at C4 provides a synthetic handle for further functionalization (e.g., benzylic oxidation) after coupling.

PROTAC and DNA-Encoded Library Synthesis

The sulfinate moiety enables modular linker diversification in PROTAC design and facilitates incorporation into DNA-encoded chemical libraries [1]. The stability of the sulfinate group under aqueous conditions, noted in recent studies, makes this compound suitable for on-DNA palladium-catalyzed cross-couplings, expanding the accessible chemical space for library synthesis.

Sulfonamide Pharmacophore Synthesis

Sodium 4-methylpyridine-3-sulfinate can be converted to the corresponding sulfonamide via oxidative amination, providing a route to pyridine-containing sulfonamide pharmacophores. This transformation exploits the nucleophilic character of the sulfinate sulfur, a reactivity mode not available from sulfonate ester analogs [2].

MOF and Coordination Polymer Synthesis

The pyridine nitrogen of Sodium 4-methylpyridine-3-sulfinate remains available for metal coordination even after desulfinative coupling, allowing the construction of bipyridine-like ligands for MOFs and coordination polymers. The 4-methyl group tunes the steric environment around the metal center, potentially influencing porosity and catalytic activity [1].

Application
Selection Property
Validation Focus
Desulfinative cross-coupling for bioactive molecules
3-aryl-4-methylpyridine scaffold access
Coupling efficiency with (hetero)aryl bromides
PROTAC and DNA-encoded library synthesis
Stable sulfinate handle for on-DNA coupling
Aqueous compatibility and linker diversification
Sulfonamide pharmacophore synthesis
Nucleophilic sulfinate sulfur for oxidative amination
Conversion to sulfonamide without sulfonate ester intermediates
MOF and coordination polymer ligands
Pyridine nitrogen available for metal coordination
Steric tuning by 4-methyl group and porosity modulation
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